molecular formula C27H28N2O2 B608563 LHF-535 CAS No. 1450929-77-7

LHF-535

Katalognummer: B608563
CAS-Nummer: 1450929-77-7
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: DBNZTRPIBJSUIX-WAYWQWQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

LHF-535 is synthesized through a series of chemical reactions involving the formation of benzimidazole derivatives . The synthetic route typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions to form the benzimidazole core structure. Subsequent modifications, such as alkylation or acylation, are performed to introduce specific functional groups that enhance the antiviral activity of the compound .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LHF-535 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Benzimidazol-Derivate mit verschiedenen funktionellen Gruppen, die zur antiviral wirksamen Aktivität der Verbindung beitragen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine antivirale Wirkung aus, indem es den Eintritt des Virus in die Zielwirtszellen hemmt. Es zielt auf das virale Hüllglykoprotein ab und verhindert, dass das Virus an die Wirtszelle bindet und in diese eindringt. Diese Hemmung unterdrückt die Virusreplikation und reduziert die Ausbreitung des Virus im Wirt . Zu den beteiligten molekularen Zielstrukturen und Wegen gehören der virale Glykoproteinkomplex und die Wirtszellenrezeptoren, die den Viruseintritt ermöglichen .

Wissenschaftliche Forschungsanwendungen

Preclinical Studies

  • Efficacy Against Arenaviruses :
    • LHF-535 exhibited sub-nanomolar potency against various strains of the Lassa virus, with the exception of one lineage that showed reduced sensitivity due to a specific amino acid substitution in the viral glycoprotein .
    • In animal models, particularly guinea pigs, this compound demonstrated a 100% survival rate when administered after exposure to lethal doses of the virus. Treatment initiated up to three days post-infection still resulted in complete protection .
  • Combination Therapy :
    • The compound has also been evaluated in combination with other antiviral agents, such as favipiravir, showing enhanced protective effects against experimental Junín virus infections .
  • Resistance Studies :
    • Serial passage experiments indicated that while some drug-resistant variants emerged during treatment, they often exhibited reduced virulence, suggesting that this compound could be a viable option even in the context of developing resistance .

Clinical Trials

This compound has undergone several phases of clinical trials:

  • Phase 1 Trials :
    • Two Phase 1 clinical trials were conducted to assess safety and pharmacokinetics in healthy volunteers. Results indicated that this compound was well tolerated with no significant adverse events reported .
    • Dosing regimens included both single ascending doses and multiple ascending doses over a 14-day period, demonstrating consistent pharmacokinetic profiles conducive to antiviral efficacy .
  • Future Development :
    • Following successful Phase 1 trials, further clinical evaluations are planned to assess this compound's effectiveness in patients diagnosed with Lassa fever and other arenavirus-related diseases. Funding from organizations like the Wellcome Trust and National Institutes of Health supports these efforts .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study TypeKey Findings
Preclinical Efficacy100% survival in guinea pigs after lethal dose exposure; effective against multiple arenavirus strains
ResistanceEmergence of drug-resistant variants often associated with reduced virulence
Clinical TrialsWell tolerated; no significant adverse events; consistent pharmacokinetics

Wirkmechanismus

LHF-535 exerts its antiviral effects by inhibiting the entry of the virus into target host cells. It targets the viral envelope glycoprotein, preventing the virus from binding to and entering the host cell. This inhibition suppresses viral replication and reduces the spread of the virus within the host . The molecular targets and pathways involved include the viral glycoprotein complex and host cell receptors that facilitate viral entry .

Biologische Aktivität

LHF-535 is a promising small-molecule antiviral compound currently under development for the treatment of Lassa fever and other viral hemorrhagic fevers caused by arenaviruses. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, safety profile, and pharmacokinetics.

This compound acts primarily as a viral entry inhibitor, targeting the arenavirus envelope glycoprotein. The compound stabilizes a pre-fusion structure of the glycoprotein, thereby preventing the conformational changes necessary for viral membrane fusion and entry into host cells. This mechanism is crucial for inhibiting the replication of various arenaviruses, including those responsible for Lassa fever and Junín virus infections .

In Vitro Studies

This compound has demonstrated potent antiviral activity against multiple strains of Lassa virus and other hemorrhagic fever arenaviruses. In vitro assays revealed that this compound exhibited sub-nanomolar potency against most Lassa virus lineages, with the exception of the LP strain, which showed reduced sensitivity due to specific amino acid changes in its glycoprotein .

In Vivo Studies

Guinea Pig Model : In a lethal guinea pig model of Lassa fever, this compound was administered at a dose of 50 mg/kg once daily. The results showed that all treated animals survived lethal challenges when treatment was initiated either one or three days post-infection. Treated animals exhibited significantly reduced viremia and clinical symptoms compared to controls .

Mice Model : Similarly, in AG129 mice challenged with Tacaribe virus, this compound at doses of 10 or 30 mg/kg provided protection against lethal infection. Notably, even delayed administration (up to three days post-infection) resulted in increased survival rates and reduced viral loads in various tissues .

Safety Profile

This compound has undergone extensive safety evaluations in human clinical trials. A Phase 1b trial involving healthy volunteers indicated that the compound is well tolerated with no significant adverse events reported. Participants received a 14-day oral dosing regimen without concerning safety issues, supporting its potential for further clinical evaluation in infected populations .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is rapidly absorbed, with a long half-life conducive to effective antiviral activity. In guinea pigs, plasma concentrations were maintained within therapeutic ranges observed in human trials. The area under the plasma concentration curve (AUC) indicated sustained exposure levels that correlate with its efficacy in preclinical models .

Summary of Key Findings

Study TypeModelDose (mg/kg)Survival RateViremia ReductionNotes
In VitroVirus Yield AssayN/AN/APotent inhibitionSub-nanomolar potency against most strains
In VivoGuinea Pig50100%SignificantTreatment initiated 1 or 3 days post-infection
In VivoAG129 Mice10/30IncreasedDramatic reductionEffective even when delayed up to 3 days
Clinical TrialHumanVariableN/AN/AWell tolerated; no significant adverse events

Eigenschaften

IUPAC Name

2-[4-[(Z)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNZTRPIBJSUIX-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)/C=C\C4=CC=C(C=C4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450929-77-7
Record name LHF-535
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450929777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHF-535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET7FM8SQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LHF-535
Reactant of Route 2
Reactant of Route 2
LHF-535
Reactant of Route 3
Reactant of Route 3
LHF-535
Reactant of Route 4
Reactant of Route 4
LHF-535
Reactant of Route 5
Reactant of Route 5
LHF-535
Reactant of Route 6
Reactant of Route 6
LHF-535

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.